Omarigliptin is classified as a DPP-4 inhibitor, a category of drugs that target the DPP-4 enzyme responsible for degrading incretin hormones. The deuterated version, (2R,3R,5R)-Omarigliptin-d3, is utilized in pharmacokinetic studies to trace the metabolism and bioavailability of the drug without interference from its non-deuterated counterpart.
The synthesis of (2R,3R,5R)-Omarigliptin-d3 involves a multi-step process that emphasizes enantioselectivity and efficiency. A notable method includes an asymmetric Henry reaction followed by a one-pot nitro-Michael-lactolization-dehydration process. This approach allows for the construction of the tetrahydropyran ring while establishing two contiguous stereogenic centers with high enantiomeric excess.
The molecular formula for (2R,3R,5R)-Omarigliptin-d3 is , where "D" indicates deuterium atoms incorporated into the structure. The compound features a tetrahydropyran ring with specific stereochemistry at the 2, 3, and 5 positions.
(2R,3R,5R)-Omarigliptin-d3 undergoes various chemical reactions typical of DPP-4 inhibitors:
The mechanism of action for (2R,3R,5R)-Omarigliptin-d3 involves:
Clinical studies have demonstrated significant reductions in HbA1c levels among patients treated with Omarigliptin compared to placebo groups .
(2R,3R,5R)-Omarigliptin-d3 serves several important roles in scientific research:
(2R,3R,5R)-Omarigliptin-d3 is a deuterium-labeled isotopologue of the dipeptidyl peptidase-4 (DPP-4) inhibitor omarigliptin. Its specific stereochemistry and isotopic substitution make it invaluable for pharmaceutical research, particularly in metabolism studies and pharmacokinetic tracking. Unlike therapeutic omarigliptin, this compound is exclusively utilized in preclinical research to elucidate biological pathways without therapeutic application [4] [5].
This compound features a molecular formula of C₁₇H₁₇D₃F₂N₄O₃S, with a molecular weight of 401.446 g/mol. The deuterium atoms replace three hydrogen atoms at the methylsulfonyl group (-S-CD₃), confirmed via SMILES notation: [2H]C([2H])([2H])S(=O)(=O)n1cc2CN(Cc2n1)[C@H]3CO[C@H]([C@H](N)C3)c4cc(F)ccc4F
[4] [5]. Systematic names include:
Table 1: Key Chemical Identifiers
Property | Value |
---|---|
CAS Registry Number | Not publicly assigned |
Molecular Formula | C₁₇H₁₇D₃F₂N₄O₃S |
Exact Mass | 401.141 g/mol |
InChI Key | MKMPWKUAHLTIBJ-ISTRZQFTSA-N (deuterated variant) |
Stereochemical Descriptors | (2R,3R,5R) |
Deuterium labeling at the methylsulfonyl moiety (-CD₃) creates a stable isotopic "tag" that enables:
Table 2: Applications of Deuterium Labeling
Research Application | Mechanistic Insight |
---|---|
Mass Spectrometry Tracking | Enables unambiguous metabolite identification in plasma/urine |
Pharmacokinetic Modeling | Reveals extended half-life (~1 week) due to deuterium-induced metabolic stability |
Drug-Drug Interaction Studies | Isolates omarigliptin-specific effects from background noise |
The (2R,3R,5R) stereochemistry is essential for DPP-4 inhibition:
Table 3: Stereochemical Impact on Bioactivity
Stereoisomer | DPP-4 Inhibition (IC₅₀) | Structural Consequence |
---|---|---|
(2R,3R,5R) (Parent) | 1.6 nM | Optimal active site complementarity |
(2S,3R,5R) | ~50 nM | Difluorophenyl group displacement |
(2R,3S,5R) | ~100 nM | Disrupted Glu205/206 hydrogen bonding |
(2R,3R,5S) | ~75 nM | Altered pyrrolopyrazole orientation |
CAS No.: 5287-45-6
CAS No.: 14476-25-6
CAS No.: 1349245-31-3
CAS No.: